molecular formula C21H17ClN2O3S2 B11983782 Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11983782
M. Wt: 445.0 g/mol
InChI Key: ZRNBMWLDVDVVBG-MHWRWJLKSA-N
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Description

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methyl-2-thiophene carboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and ethyl acetoacetate under reflux conditions to yield the desired thiazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
  • Methyl (2E)-4-chloro-3-methoxy-2-butenoate

Uniqueness

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its thiazolopyrimidine core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H17ClN2O3S2

Molecular Weight

445.0 g/mol

IUPAC Name

methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN2O3S2/c1-11-8-9-28-15(11)10-16-19(25)24-18(13-4-6-14(22)7-5-13)17(20(26)27-3)12(2)23-21(24)29-16/h4-10,18H,1-3H3/b16-10+

InChI Key

ZRNBMWLDVDVVBG-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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